chemical structure and properties of alpha-desmethyl benoxaprofen methyl ester
chemical structure and properties of alpha-desmethyl benoxaprofen methyl ester
An in-depth technical analysis of α-desmethyl benoxaprofen methyl ester requires contextualizing it against its parent compound, benoxaprofen. Originally marketed as an aggressive non-steroidal anti-inflammatory drug (NSAID) that uniquely inhibited both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), benoxaprofen was withdrawn globally in 1982 due to fatal hepatotoxicity and severe phototoxicity ().
As a Senior Application Scientist, I utilize α-desmethyl benoxaprofen methyl ester (CAS: 1391054-57-1) not as a therapeutic, but as a highly specialized analytical standard and mechanistic probe. By strategically altering the molecular architecture—specifically removing the chiral center and masking the carboxylic acid—we can uncouple the compound's anti-inflammatory efficacy from its metabolic toxicity.
Structural Logic and Physicochemical Properties
The derivation of α-desmethyl benoxaprofen methyl ester from benoxaprofen is a masterclass in rational chemical modification. The parent compound is an arylpropionic acid ("profen"). By removing the α-methyl group, we convert it into an arylacetic acid. Subsequent esterification with a methyl group yields the final compound.
Fascinatingly, the loss of a carbon via demethylation and the gain of a carbon via esterification means that both compounds are exact constitutional isomers —sharing the identical molecular formula and mass.
Quantitative Data Summary
| Physicochemical Property | Benoxaprofen (Parent NSAID) | α-Desmethyl Benoxaprofen Methyl Ester |
| CAS Number | 51234-28-7 | 1391054-57-1 |
| Molecular Formula | C₁₆H₁₂ClNO₃ | C₁₆H₁₂ClNO₃ |
| Molecular Weight | 301.72 g/mol | 301.72 g/mol |
| Structural Class | Arylpropionic Acid | Arylacetic Acid Methyl Ester |
| Chirality | Racemic (R/S enantiomers) | Achiral |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | 52.3 Ų |
| H-Bond Donors | 1 | 0 |
| H-Bond Acceptors | 4 | 4 |
(Data sourced and synthesized from and)
Causality in Chemical Modification
The structural modifications in this derivative are not arbitrary; they are engineered to bypass specific toxicological pathways:
-
Eradication of Hepatotoxicity via Demethylation: Profens undergo chiral inversion from the inactive R(-) to the active S(+) enantiomer in vivo. This requires the formation of an acyl-CoA thioester intermediate (). These highly reactive thioesters covalently bind to hepatic proteins, triggering immune-mediated cholestatic jaundice. By removing the α-methyl group, α-desmethyl benoxaprofen becomes an achiral acetic acid, completely bypassing the acyl-CoA epimerase pathway.
-
Enhanced Permeability via Esterification: Converting the free acid to a methyl ester reduces the TPSA from 63.3 Ų to 52.3 Ų and eliminates the hydrogen bond donor. This prevents premature ionization at physiological pH, allowing the molecule to act as a highly lipophilic, membrane-permeable prodrug for intracellular assays.
Fig 1. Structural derivation pathway eliminating chirality and increasing lipophilicity.
Self-Validating Analytical Characterization Protocol
Because benoxaprofen and α-desmethyl benoxaprofen methyl ester are isobaric isomers, mass spectrometry alone is fundamentally insufficient for definitive identification. To ensure scientific integrity, we must employ an orthogonal, self-validating protocol where Nuclear Magnetic Resonance (NMR) independently confirms the structural assumptions made by Liquid Chromatography-Mass Spectrometry (LC-MS).
Step-by-Step Methodology: Orthogonal Structural Validation
-
Step 1: Sample Preparation. Dissolve 1 mg of the pink solid standard in 1 mL of LC-MS grade Methanol.
-
Step 2: Chromatographic Separation (UHPLC). Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
-
Causality: The methyl ester will exhibit a longer retention time than the parent free acid due to the loss of the polar hydroxyl group.
-
-
Step 3: Mass Spectrometry (ESI-TOF). Operate in positive ion mode. Extract the chromatogram for the exact mass m/z 302.058 [M+H]⁺.
-
Step 4: Nuclear Magnetic Resonance (¹H-NMR). Dissolve a separate 5 mg aliquot in CDCl₃.
-
Self-Validation: The LC-MS confirms the molecular weight, but the ¹H-NMR validates the isomer. The parent benoxaprofen exhibits a doublet (CH₃) and a quartet (CH) for the propionic acid moiety. The α-desmethyl methyl ester must show a singlet integrating to 2H (the CH₂ of the acetic acid) and a distinct singlet integrating to 3H at ~3.7 ppm (the O-CH₃ ester group). If these singlets are present, the isomeric purity is definitively validated.
-
Fig 2. Orthogonal self-validating analytical workflow differentiating isobaric isomers.
Pharmacological Application: 5-LOX Inhibition Assay
Unlike standard NSAIDs, benoxaprofen uniquely inhibited mononuclear cell chemotaxis via the arachidonate 5-lipoxygenase (5-LOX) pathway (). The methyl ester derivative is an ideal probe for studying this intracellular target because its lipophilicity allows it to bypass active transport mechanisms.
Step-by-Step Methodology: Intracellular 5-LOX Inhibition
-
Step 1: Cell Isolation. Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using dextran sedimentation and density gradient centrifugation. Suspend in HBSS buffer.
-
Step 2: Compound Incubation. Treat cells with 10 µM of α-desmethyl benoxaprofen methyl ester for 15 minutes at 37°C.
-
Causality: The uncharged ester rapidly diffuses across the lipid bilayer. Once inside, ubiquitous cytosolic esterases cleave the methyl group, trapping the active, ionized α-desmethyl benoxaprofen inside the cell.
-
-
Step 3: Pathway Stimulation. Add 2.5 µM of calcium ionophore A23187 to stimulate arachidonic acid release and subsequent 5-LOX activation. Incubate for 5 minutes.
-
Step 4: LTB4 Quantification. Terminate the reaction with cold methanol. Centrifuge, and quantify Leukotriene B4 (LTB4) in the supernatant using a competitive ELISA.
-
Step 5: Self-Validating Control. Run a parallel assay using the non-esterified α-desmethyl benoxaprofen.
-
Validation: If the esterified probe demonstrates a significantly lower IC₅₀ for LTB4 suppression than the free acid at short incubation times, it independently validates the hypothesis that membrane permeability—not target binding affinity—is the rate-limiting step for this class of benzoxazoles.
-
Fig 3. Cellular uptake and intracellular activation pathway of the esterified probe.
Comprehensive References
-
PubChem. "Benoxaprofen - CID 39941." National Center for Biotechnology Information. URL:[Link]
-
Wikipedia. "Benoxaprofen." Wikimedia Foundation. URL:[Link]
-
DrugCentral. "Benoxaprofen." DrugCentral Database. URL:[Link]
-
Cashin, C. H., et al. "The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis." Journal of Pharmacy and Pharmacology, 1977. DOI:[Link]
